

Commercial sources and purity of Oleoyl-CoA for research

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Compound of Interest

Compound Name: Oleoyl-CoA

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Application Notes and Protocols: Oleoyl-CoA in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Coenzyme A (**Oleoyl-CoA**) is a pivotal molecule in cellular metabolism, acting as an activated form of oleic acid. It is a key substrate in a multitude of biochemical pathways, including the synthesis of complex lipids like triglycerides and cholesterol esters, and is integral to fatty acid β -oxidation for energy production. Beyond its metabolic roles, **Oleoyl-CoA** is increasingly recognized as a significant signaling molecule that modulates the activity of various enzymes and transcription factors.

These application notes provide a comprehensive guide to the commercial sources, purity, and handling of **Oleoyl-CoA** for research purposes. Detailed protocols for common experimental applications are provided, along with diagrams of key signaling pathways involving **Oleoyl-CoA** to facilitate a deeper understanding of its cellular functions.

Commercial Sources and Purity of Oleoyl-CoA

The quality and purity of **Oleoyl-CoA** are critical for obtaining reliable and reproducible experimental results. Several reputable commercial suppliers offer **Oleoyl-CoA** for research

use. The following table summarizes key information from some of the major suppliers. Researchers are advised to consult the supplier's certificate of analysis for batch-specific data.

Supplier	Product Name	Catalog Number (Example)	Form	Purity Specification	Analytical Method
Cayman Chemical	Oleoyl-Coenzyme A (sodium salt)	35384	Solid	≥70%	Not specified on product page
Sigma-Aldrich	Oleoyl coenzyme A lithium salt	O1012	Powder	≥90%	HPLC
Avanti Polar Lipids	18:1 (n9) Coenzyme A	870719	Not specified	>99%	Not specified on product page
MedChemExpress	Oleoyl coenzyme A lithium	HY-109591A	Not specified	92%	Not specified on product page

Note: Purity can vary between batches, and the listed analytical method is the one stated by the supplier for their quality control. It is recommended to independently verify the purity and concentration of **Oleoyl-CoA** solutions for sensitive applications.

Analytical Methods for Purity Assessment

The purity of **Oleoyl-CoA** is typically assessed using chromatographic techniques coupled with mass spectrometry.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating **Oleoyl-CoA** from potential impurities such as free coenzyme A, oleic acid, and other acyl-CoAs. A reversed-phase C18 column is often used with a gradient of an aqueous buffer and an organic solvent like acetonitrile. Detection is typically performed using UV absorbance at around 260 nm, corresponding to the adenine moiety of coenzyme A.^{[1][2]}

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both the quantification and purity assessment of **Oleoyl-CoA**.^{[3][4][5]} It allows for the precise measurement of the parent ion and specific fragment ions of **Oleoyl-CoA**, enabling its differentiation from structurally similar molecules. This technique is particularly useful for analyzing complex biological samples.

Handling and Storage of Oleoyl-CoA

Oleoyl-CoA is susceptible to hydrolysis and oxidation, which can compromise its integrity. Proper handling and storage are crucial to ensure its stability.^[6]

- Storage: **Oleoyl-CoA** should be stored as a solid at -20°C or lower for long-term stability.^{[1][7]}
- Solution Preparation:
 - To prepare a stock solution, allow the solid to equilibrate to room temperature before opening the vial to prevent condensation.
 - **Oleoyl-CoA** has limited solubility in aqueous buffers.^[4] It is often dissolved in a small amount of an organic solvent like ethanol before being diluted in an aqueous buffer.^{[8][9]} Alternatively, it can be dissolved directly in an aqueous buffer, but sonication may be required to aid dissolution. The solubility of **Oleoyl-CoA** in water is approximately 10 mg/ml.^[7]
 - For cell-based assays, **Oleoyl-CoA** is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and facilitate its uptake by cells.
- Stability in Solution: Aqueous solutions of **Oleoyl-CoA** are not stable for long periods and should be prepared fresh for each experiment.^[7] It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1) Enzyme Assay

This protocol describes a fluorescence-based assay to measure the activity of ACAT1, which uses **Oleoyl-CoA** as a substrate to esterify cholesterol.^{[10][11][12]}

Materials:

- Purified recombinant human ACAT1 enzyme
- **Oleoyl-CoA**
- Cholesterol
- Assay Buffer: 100 mM Tris-HCl, pH 7.4
- Fluorescent probe for Coenzyme A (e.g., ThioGlo™)
- 96-well black microplate
- Microplate reader with fluorescence capabilities

Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of **Oleoyl-CoA** in ethanol.
 - Prepare a 10 mM stock solution of cholesterol in ethanol.
 - Prepare serial dilutions of **Oleoyl-CoA** in Assay Buffer.
 - Prepare a working solution of the fluorescent probe according to the manufacturer's instructions.
- Assay Reaction:
 - To each well of the 96-well plate, add 50 µL of the ACAT1 enzyme solution in Assay Buffer.
 - Add 25 µL of the cholesterol solution to each well.
 - To initiate the reaction, add 25 µL of the **Oleoyl-CoA** dilutions to the wells.

- Incubate the plate at 37°C for 30 minutes.
- Detection:
 - Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
 - Add 10 µL of the fluorescent probe working solution to each well.
 - Incubate at room temperature for 15 minutes, protected from light.
- Measurement:
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. The decrease in fluorescence is proportional to the amount of Coenzyme A released, which corresponds to ACAT1 activity.

Protocol 2: Cell-Based Lipid Accumulation Assay

This protocol describes how to induce and measure lipid accumulation in cultured cells using **Oleoyl-CoA**.^{[5][13][14]}

Materials:

- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
- **Oleoyl-CoA**
- Fatty acid-free Bovine Serum Albumin (BSA)
- Oil Red O staining solution
- Phosphate-buffered saline (PBS)
- Formalin (4% in PBS)
- Isopropanol

Procedure:

- Cell Seeding:
 - Seed HepG2 cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
- Preparation of **Oleoyl-CoA**:BSA Complex:
 - Prepare a 10 mM stock solution of **Oleoyl-CoA** in ethanol.
 - Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.
 - Slowly add the **Oleoyl-CoA** stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM **Oleoyl-CoA** in 1% BSA).
 - Incubate at 37°C for 30 minutes to allow for complex formation.
- Cell Treatment:
 - Remove the culture medium from the cells and replace it with serum-free medium containing the **Oleoyl-CoA**:BSA complex.
 - Incubate the cells for 24 hours at 37°C.
- Oil Red O Staining:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% formalin for 30 minutes at room temperature.
 - Wash the cells with PBS.
 - Add Oil Red O staining solution to each well and incubate for 30 minutes at room temperature.
 - Wash the cells with water until the water runs clear.
- Quantification:

- Visualize and photograph the lipid droplets using a microscope.
- To quantify the lipid accumulation, add isopropanol to each well to elute the Oil Red O stain.
- Transfer the isopropanol solution to a 96-well plate and measure the absorbance at 520 nm using a microplate reader.

Protocol 3: In Vitro Fatty Acid β -Oxidation Assay

This protocol measures the rate of fatty acid β -oxidation in isolated mitochondria using **Oleoyl-CoA** as a substrate.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Isolated mitochondria
- **Oleoyl-CoA**
- L-Carnitine
- Coenzyme A
- ATP
- NAD⁺
- FAD
- Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
- Spectrophotometer or microplate reader

Procedure:

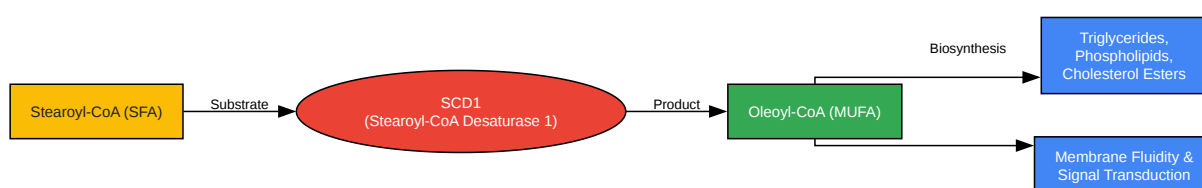
- Prepare Reaction Mixture:
 - In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, L-Carnitine (1 mM), Coenzyme A (0.1 mM), ATP (2 mM), NAD⁺ (1 mM), and FAD (0.1 mM).

- Assay:
 - Add isolated mitochondria (50-100 µg of protein) to the reaction mixture.
 - Pre-incubate at 37°C for 5 minutes.
 - Initiate the reaction by adding **Oleoyl-CoA** to a final concentration of 50 µM.
- Measurement:
 - Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH production is proportional to the rate of β-oxidation.

Signaling Pathways and Logical Relationships

Stearoyl-CoA Desaturase 1 (SCD1) Pathway

Oleoyl-CoA is a direct product of the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which catalyzes the conversion of Stearoyl-CoA to **Oleoyl-CoA**.^{[10][15][17][20][21]} This pathway is crucial for maintaining the cellular ratio of saturated to monounsaturated fatty acids, which influences membrane fluidity and various signaling cascades.

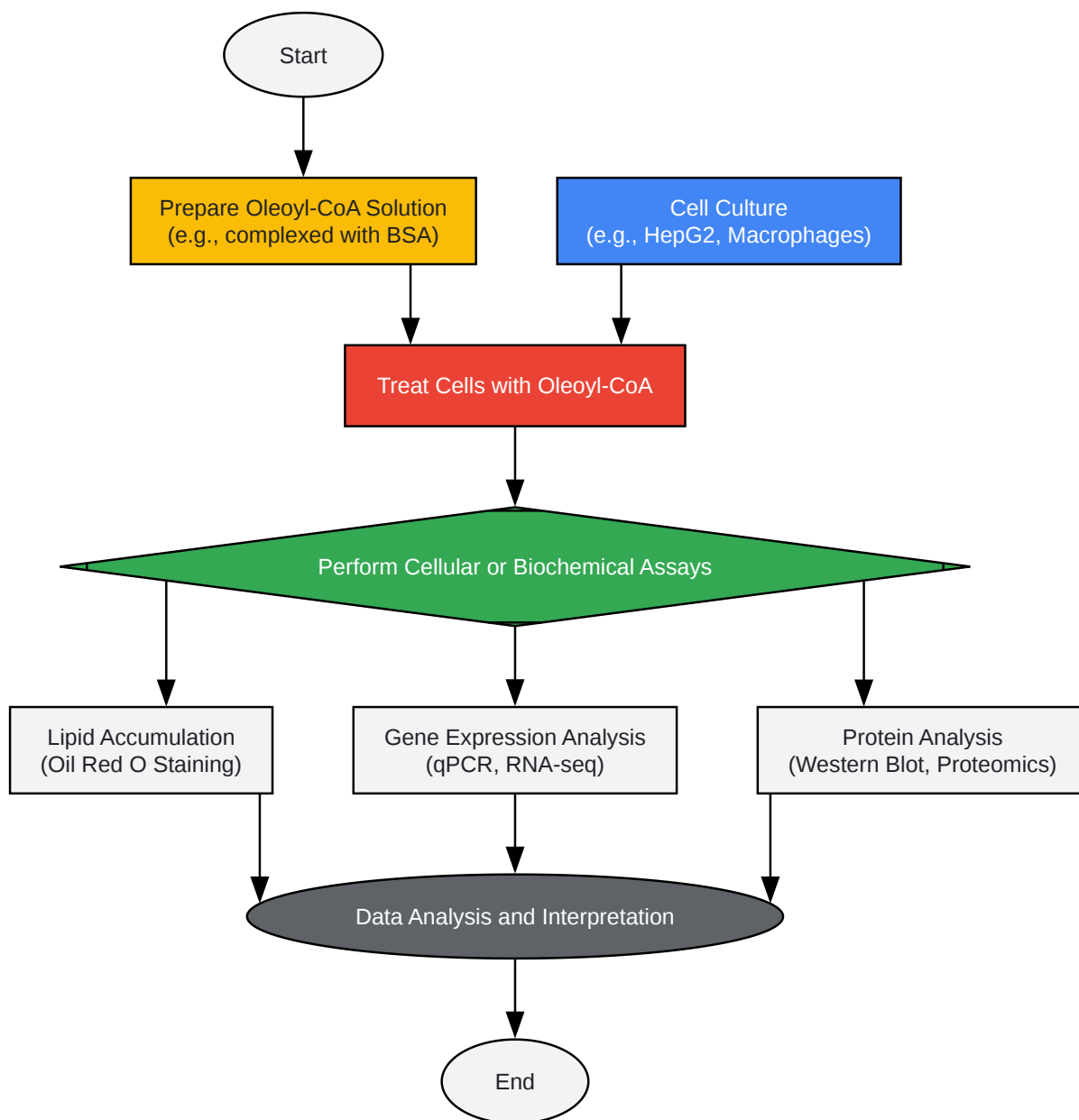


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Caption: The SCD1 pathway converts saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).

General Experimental Workflow for Studying Oleoyl-CoA Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of Oleoyl-CoA.



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Caption: A general workflow for investigating the effects of **Oleoyl-CoA** on cultured cells.

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